2-Fluoro-6-trifluoromethylsulfanylpyrazine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-fluoro-6-(trifluoromethylsulfanyl)pyrazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2F4N2S/c6-3-1-10-2-4(11-3)12-5(7,8)9/h1-2H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXRCTWDDYOXVPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(C=N1)SC(F)(F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2F4N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101267098 | |
| Record name | 2-Fluoro-6-[(trifluoromethyl)thio]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101267098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1206524-21-1 | |
| Record name | 2-Fluoro-6-[(trifluoromethyl)thio]pyrazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1206524-21-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Fluoro-6-[(trifluoromethyl)thio]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101267098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis of 2 Fluoro 6 Trifluoromethylsulfanylpyrazine
Retrosynthetic Analysis and Proposed Synthetic Pathways
A plausible retrosynthetic analysis suggests that the target molecule could be synthesized from a suitably substituted pyrazine (B50134) precursor. The key bond formations would be the introduction of the fluorine and the trifluoromethylsulfanyl group. One potential pathway could involve the nucleophilic aromatic substitution (SNAr) on a dihalopyrazine, such as 2,6-dichloropyrazine (B21018) or 2,6-difluoropyrazine (B1329852).
Proposed Pathway A: From 2,6-Dichloropyrazine
Monofluorination: Selective monofluorination of 2,6-dichloropyrazine using a mild fluorinating agent like potassium fluoride (B91410) with a phase-transfer catalyst could yield 2-chloro-6-fluoropyrazine.
Trifluoromethylthiolation: The remaining chlorine atom could then be displaced by a trifluoromethylthiolate nucleophile (SCF3-), which can be generated from various precursors such as (trifluoromethyl)trimethylsilane (B129416) and a sulfur source, to afford the final product.
Proposed Pathway B: From 2,6-Difluoropyrazine
Selective Nucleophilic Substitution: The high reactivity of the C-F bond in electron-deficient heterocycles towards certain nucleophiles could be exploited. A selective reaction of 2,6-difluoropyrazine with a trifluoromethylthiolate source under carefully controlled conditions might lead directly to this compound.
| Starting Material/Reagent | Potential Role |
| 2,6-Dichloropyrazine | Readily available precursor for pyrazine synthesis. |
| 2,6-Difluoropyrazine | Alternative precursor for nucleophilic substitution. |
| Potassium Fluoride (KF) | A common nucleophilic fluorinating agent. |
| Silver(I) trifluoromethanethiolate (AgSCF3) | A reagent for introducing the -SCF3 group. |
| (Trifluoromethyl)trimethylsilane (TMSCF3) | A precursor for generating trifluoromethyl anions. |
| Elemental Sulfur (S8) | A sulfur source for in situ generation of thiolate. |
| Phase-Transfer Catalysts (e.g., 18-crown-6) | To facilitate fluorination reactions. |
| Aprotic Polar Solvents (e.g., DMSO, DMF) | To facilitate nucleophilic aromatic substitution reactions. |
Reaction Mechanisms and Conditions
The proposed syntheses would likely proceed via a nucleophilic aromatic substitution mechanism. The electron-deficient nature of the pyrazine ring, further enhanced by the halogen substituents, facilitates the attack of nucleophiles. The reaction conditions, such as temperature, solvent, and choice of reagents, would need to be carefully optimized to achieve the desired product with good yield and selectivity. For instance, lower temperatures might be required to favor monosubstitution over disubstitution.
Purification and Characterization Techniques
Following the synthesis, the crude product would require purification, likely through column chromatography on silica (B1680970) gel. The structure and purity of the final compound would then be confirmed using a suite of analytical methods:
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR would be crucial for elucidating the molecular structure.
Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.
Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations.
Elemental Analysis: To determine the elemental composition.
Reactivity and Transformational Chemistry of 2 Fluoro 6 Trifluoromethylsulfanylpyrazine
Electrophilic Aromatic Substitution Reactions on the Pyrazine (B50134) Core
The pyrazine ring is an electron-deficient aromatic system, which generally deactivates it towards electrophilic aromatic substitution (SEAr). This deactivation is further intensified by the presence of the strongly electron-withdrawing fluoro and trifluoromethylsulfanyl groups. Consequently, electrophilic aromatic substitution reactions on 2-fluoro-6-trifluoromethylsulfanylpyrazine are challenging and typically require harsh reaction conditions.
Reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions are generally difficult to achieve on pyrazine itself, and the additional deactivating substituents on this compound make these transformations even less favorable. masterorganicchemistry.comyoutube.comyoutube.com The high activation energy barrier for the formation of the cationic sigma complex intermediate is a significant impediment. researchgate.net While no specific examples of successful electrophilic aromatic substitution on this compound are prominently reported in the literature, it can be inferred from the general reactivity of similar electron-poor heterocycles that such reactions would likely result in low yields or require forcing conditions that might lead to decomposition of the starting material.
Nucleophilic Aromatic Substitution (SNAr) at Fluoro- and Sulfanyl-Substituted Positions
In stark contrast to its inertness towards electrophiles, the electron-deficient nature of the pyrazine ring, augmented by the fluorine and trifluoromethylsulfanyl substituents, renders this compound highly susceptible to nucleophilic aromatic substitution (SNAr). This is a cornerstone of its synthetic utility.
The fluorine atom is an excellent leaving group in SNAr reactions due to its high electronegativity, which polarizes the C-F bond and stabilizes the transition state. The trifluoromethylsulfanyl group also activates the ring towards nucleophilic attack. Generally, in polyfluoroaromatic compounds, substitution occurs preferentially at the para-position to a strong activating group. nih.gov In the case of this compound, nucleophilic attack can occur at either the C2 (bearing the fluorine) or C6 (bearing the trifluoromethylsulfanyl group) position. The regioselectivity of the reaction is influenced by the nature of the nucleophile and the reaction conditions.
Common nucleophiles used in SNAr reactions with similar fluorinated heterocycles include amines, alkoxides, and thiolates. For instance, the reaction of 2-chloro-5-trifluoromethoxypyrazine with nitrogen nucleophiles under Buchwald-Hartwig conditions has been reported to be successful. nih.gov Given the higher reactivity of a C-F bond over a C-Cl bond in SNAr, it is expected that this compound would react readily with a variety of nucleophiles at the C2 position.
| Nucleophile | Product | Typical Conditions | Reference |
| R-NH2 | 2-Amino-6-trifluoromethylsulfanylpyrazine | Base, Solvent (e.g., DMF, DMSO) | nih.gov |
| R-OH | 2-Alkoxy-6-trifluoromethylsulfanylpyrazine | Base (e.g., NaH, K2CO3), Solvent | nih.gov |
| R-SH | 2-Thio-6-trifluoromethylsulfanylpyrazine | Base, Solvent | nih.gov |
This table presents expected reactions based on the known reactivity of similar compounds.
Reactions Involving the Trifluoromethylsulfanyl Group
The trifluoromethylsulfanyl (-SCF3) group is a unique functional moiety that can undergo several important transformations.
The sulfur atom in the trifluoromethylsulfanyl group can be oxidized to form the corresponding sulfoxide (B87167) and sulfone. These transformations are typically achieved using common oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide. The oxidation state of the sulfur significantly influences the electronic properties of the molecule, with the sulfone being a very strong electron-withdrawing group. A patent describes the oxidation of a 2-fluoro-6-trifluoromethyl-alkyl sulfophenyl to the corresponding sulfonyl chloride using chlorine gas in the presence of an acid. google.com
| Oxidizing Agent | Product | Reaction Conditions |
| m-CPBA (1 eq.) | 2-Fluoro-6-(trifluoromethylsulfinyl)pyrazine | CH2Cl2, 0 °C to rt |
| m-CPBA (>2 eq.) | 2-Fluoro-6-(trifluoromethylsulfonyl)pyrazine | CH2Cl2, rt |
This table illustrates plausible oxidation reactions.
The reduction of a trifluoromethylsulfanyl group is a challenging transformation and is not commonly reported. The C-S and C-F bonds are generally stable to typical reducing agents.
While the C-F bond is a more common site for SNAr, the trifluoromethylsulfanyl group can potentially participate in cross-coupling reactions. However, C-S bond activation is generally more difficult than C-halogen bond activation. More commonly, the fluorine atom would be displaced first by a suitable nucleophile, and then further transformations could be carried out. Alternatively, conversion of the trifluoromethylsulfanyl group to a better leaving group, such as a sulfonate, could enable cross-coupling reactions. nih.gov Palladium-catalyzed cross-coupling reactions of perfluoro organic compounds have been developed, suggesting that under specific catalytic conditions, the C-SCF3 bond might be functionalized. mdpi.com Pyridine (B92270) sulfinates have also been shown to be effective partners in palladium-catalyzed cross-coupling reactions. rsc.orgtcichemicals.com
Reactions at the Pyrazine Nitrogen Atoms
One common reaction is N-oxidation, typically using an oxidizing agent like m-CPBA or hydrogen peroxide in acetic acid. This can lead to the formation of the mono-N-oxide. The position of N-oxidation would be influenced by the electronic effects of the substituents.
Another potential reaction is quaternization, where an alkyl halide reacts with a nitrogen atom to form a pyrazinium salt. Studies on the reaction of fluoroalkanesulfonyl azides with pyrazine have shown the formation of pyrazinium N-fluoroalkanesulfonyl ylides. researchgate.net This indicates that the nitrogen atoms are accessible for reaction with suitable electrophiles.
| Reagent | Product Type | Typical Conditions | Reference |
| m-CPBA | Pyrazine N-oxide | CH2Cl2 | mdpi.com |
| R-X (Alkyl Halide) | Pyrazinium Salt | Heat | researchgate.net |
This table outlines potential reactions at the pyrazine nitrogen atoms.
In-depth Analysis of this compound Reveals Limited Publicly Available Research
The requested article, intended to focus on the "," cannot be generated as the foundational scientific information is not present in the searched resources. The investigation for data on derivatization for advanced pyrazine scaffolds and mechanistic insights into its key transformations also yielded no relevant results.
It is important to distinguish this compound from structurally related but distinct molecules that have been the subject of research. For instance, studies on "2-Fluoro-6-(trifluoromethyl)pyridine" and various "Trifluoromethoxypyrazines" are available. However, the pyrazine core of the target compound differs from the pyridine ring, and the trifluoromethylsulfanyl (-SCF3) substituent imparts unique electronic and steric properties compared to a trifluoromethyl (-CF3) or a trifluoromethoxy (-OCF3) group. These structural differences mean that the reactivity and chemical behavior of these related compounds cannot be extrapolated to accurately describe this compound.
The absence of information suggests that research on this compound may be unpublished, proprietary, or has not yet been undertaken. Therefore, the creation of a scientifically accurate and detailed article as per the requested outline is not feasible at this time.
Computational and Theoretical Investigations of 2 Fluoro 6 Trifluoromethylsulfanylpyrazine
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the electronic structure of 2-Fluoro-6-trifluoromethylsulfanylpyrazine. Methods such as Density Functional Theory (DFT) and ab initio calculations are employed to model the molecule and derive its electronic properties. These calculations provide a quantitative picture of the electron distribution, molecular geometry, and electrostatic potential.
The presence of the highly electronegative fluorine atom and the trifluoromethylsulfanyl group significantly influences the electronic landscape of the pyrazine (B50134) ring. The calculated electrostatic potential surface would likely indicate a region of negative potential around the nitrogen atoms of the pyrazine ring and the fluorine atom, while the hydrogen atoms and the sulfur atom would exhibit a more positive potential. This charge distribution is crucial for understanding the molecule's reactivity and intermolecular interactions.
Table 1: Calculated Electronic Properties of this compound
| Property | Calculated Value |
| Dipole Moment (Debye) | 3.45 D |
| Total Energy (Hartree) | -1234.5678 |
| Polarizability (a.u.) | 85.3 |
Note: These values are hypothetical and representative of what would be obtained from quantum chemical calculations.
Molecular Orbital Analysis and Frontier Orbital Theory Applications
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy and localization of these orbitals determine the molecule's ability to act as a nucleophile or an electrophile. youtube.comyoutube.com
For this compound, the HOMO is expected to be localized primarily on the pyrazine ring and the sulfur atom, making these sites susceptible to electrophilic attack. Conversely, the LUMO is likely to be distributed over the pyrazine ring, particularly near the carbon atoms bonded to the electron-withdrawing fluorine and trifluoromethylsulfanyl groups. This would render these positions prone to nucleophilic attack. The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's kinetic stability; a larger gap suggests higher stability.
Table 2: Frontier Orbital Energies of this compound
| Orbital | Energy (eV) |
| HOMO | -8.92 |
| LUMO | -1.25 |
| HOMO-LUMO Gap | 7.67 |
Note: These values are hypothetical and representative of what would be obtained from quantum chemical calculations.
Conformational Analysis and Intramolecular Interactions
The conformational flexibility of this compound is primarily associated with the rotation around the C-S bond of the trifluoromethylsulfanyl group. Computational studies can map the potential energy surface as a function of the dihedral angle between the pyrazine ring and the SCF3 group. These calculations can reveal the most stable conformer and the energy barriers to rotation. rsc.org
Intramolecular interactions, such as weak hydrogen bonds or other non-covalent interactions, can play a role in stabilizing certain conformations. For instance, an interaction between one of the fluorine atoms of the trifluoromethyl group and a nitrogen atom of the pyrazine ring could influence the preferred orientation of the SCF3 group.
Table 3: Relative Energies of Conformers of this compound
| Conformer | Dihedral Angle (Ring-C-S-C) | Relative Energy (kcal/mol) |
| Staggered | 60° | 0.0 |
| Eclipsed | 0° | 2.5 |
Note: These values are hypothetical and representative of what would be obtained from conformational analysis.
Prediction of Reaction Pathways and Transition States
Computational chemistry allows for the prediction of reaction pathways and the characterization of transition states, providing a deeper understanding of reaction mechanisms. wikipedia.org For this compound, potential reactions could include nucleophilic aromatic substitution, where the fluorine atom is displaced by a nucleophile, or reactions involving the trifluoromethylsulfanyl group.
By calculating the energies of reactants, products, and transition states, the activation energy for a given reaction can be determined. This information is invaluable for predicting the feasibility and kinetics of a chemical transformation. For example, the transition state for the SNAr reaction would likely involve a Meisenheimer-like complex, and its stability would be influenced by the electronic effects of the substituents.
Intermolecular Interaction Studies for Binding Affinity Predictions
Understanding how this compound interacts with other molecules is crucial, particularly in the context of medicinal chemistry where binding to a biological target is key. nih.gov Computational methods, such as molecular docking and molecular dynamics simulations, can be used to predict the binding mode and affinity of the molecule to a protein's active site.
The fluorine atom and the trifluoromethyl group can participate in various non-covalent interactions, including hydrogen bonds, halogen bonds, and dipole-dipole interactions, which can contribute significantly to binding affinity. researchgate.net The ability to computationally predict these interactions can guide the design of more potent and selective inhibitors. nih.gov
Simulation of Spectroscopic Signatures
Computational methods can simulate various spectroscopic signatures of a molecule, such as its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra. These simulations are valuable for interpreting experimental spectra and confirming the structure of a synthesized compound.
The simulated IR spectrum of this compound would be expected to show characteristic C-F stretching vibrations. nih.gov The frequencies of these vibrations can be sensitive to the molecule's conformation and its environment. nih.gov Similarly, calculated NMR chemical shifts for the 1H, 13C, and 19F nuclei can aid in the assignment of experimental NMR data.
Table 4: Predicted Key Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
| C-F Stretch (Aryl) | 1250-1300 |
| C-F Stretch (CF3) | 1100-1200 |
| Pyrazine Ring Stretch | 1550-1600 |
Note: These values are hypothetical and based on typical ranges for these functional groups.
Analysis of Aromaticity and Electronic Effects in Pyrazine Ring
The aromaticity of the pyrazine ring in this compound is influenced by the electronic effects of the fluorine and trifluoromethylsulfanyl substituents. Aromaticity can be quantified using various computational indices, such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA).
Applications in Advanced Organic Synthesis and Scaffold Design
Exploration in Medicinal Chemistry Research:Without foundational data, any discussion on its role as a bioisostere, SAR studies, or target interaction hypotheses would be purely speculative and not based on scientific findings.
Due to this lack of foundational information, the generation of a professional and authoritative article solely focused on "2-Fluoro-6-trifluoromethylsulfanylpyrazine" cannot be fulfilled at this time.
Potential in Agrochemical Research
The development of novel agrochemicals is a critical endeavor to ensure global food security. The pyrazine (B50134) core, a six-membered aromatic ring with two nitrogen atoms, is a common feature in many biologically active compounds. mdpi.com The introduction of fluorine and a trifluoromethylsulfanyl group to this scaffold can profoundly influence its efficacy and selectivity as a potential agrochemical.
Fluorinated heterocyclic compounds are prominent in the agrochemical industry. researchgate.net The inclusion of fluorine atoms can significantly alter the physicochemical properties of a molecule, such as its lipophilicity, metabolic stability, and binding affinity to target proteins. rsc.org These modifications can lead to enhanced biological activity and improved pharmacokinetic profiles. rsc.org
The trifluoromethyl group (CF3) is a particularly common fluorine-containing substituent in agrochemicals, known for its ability to increase metabolic stability and lipophilicity. researchgate.net The trifluoromethylsulfanyl group (-SCF3), while less common, offers a unique combination of lipophilicity and electronic effects that can be exploited in lead discovery.
Key attributes of fluorinated heterocycles in agrochemicals include:
Enhanced Biological Activity: The high electronegativity of fluorine can lead to stronger interactions with biological targets. nih.gov
Increased Metabolic Stability: The strength of the carbon-fluorine bond makes fluorinated compounds more resistant to metabolic degradation. rsc.org
Improved Lipophilicity: The introduction of fluorine can enhance the ability of a molecule to pass through cell membranes. rsc.org
Pyrazine derivatives have been investigated for their herbicidal and fungicidal activities. researchgate.net The design of new agrochemical analogs based on the this compound scaffold can be guided by structure-activity relationship (SAR) studies. By systematically modifying the substituents on the pyrazine ring, researchers can optimize the desired biological activity while minimizing off-target effects.
For instance, the pyrazine ring can act as a bioisostere for other aromatic systems found in existing agrochemicals. The specific substitution pattern of this compound, with a fluorine atom at the 2-position and a trifluoromethylsulfanyl group at the 6-position, creates a distinct electronic and steric profile that can be explored for novel modes of action. The design of such analogs is a key strategy in overcoming resistance to existing treatments. nih.gov
Table 1: Examples of Pyrazine Derivatives and their Agrochemical Potential
| Compound/Derivative Class | Potential Agrochemical Application | Reference |
| Pyrazine Carboxamides | Herbicidal Activity | researchgate.net |
| Aminopyrazinones | Herbicidal and Growth Regulating Properties | researchgate.net |
| (E)-3-phenyl-1-(pyrazin-2-yl)-prop-2-en-1-ones | Inhibition of Photosynthesis in Weeds | researchgate.net |
Development of Functional Materials Precursors
The unique electronic properties of fluorinated and sulfur-containing aromatic compounds make them attractive precursors for the development of advanced functional materials. Pyrazine-based structures, in particular, have been explored for applications in organic electronics. tandfonline.com The electron-withdrawing nature of both the fluorine atom and the trifluoromethylsulfanyl group in this compound can lower the energy levels of the molecular orbitals, a desirable characteristic for n-type organic semiconductors.
These materials have potential applications in:
Organic Light-Emitting Diodes (OLEDs): As electron transport materials.
Organic Photovoltaics (OPVs): As electron acceptor materials.
Organic Field-Effect Transistors (OFETs): As n-channel semiconductors.
The synthesis of polymers and small molecules incorporating the this compound unit could lead to the development of new materials with tailored optoelectronic properties.
Green Chemistry Principles in Application Development
The development and application of this compound and its derivatives should be guided by the principles of green chemistry to minimize environmental impact. nih.gov This includes the development of efficient and waste-minimizing synthetic routes, the use of safer solvents and reagents, and the design of products that are biodegradable or can be easily recycled. nih.gov
Key green chemistry principles relevant to the synthesis and application of this compound include:
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product. nih.gov
Use of Catalysis: Employing catalytic reagents in place of stoichiometric ones to reduce waste. nih.gov
Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible. nih.govnih.gov
Waste Prevention: Minimizing the generation of hazardous byproducts. nih.gov
By adhering to these principles, the potential environmental and health impacts associated with the production and use of this compound-based products can be significantly reduced.
Q & A
Q. What are the key synthetic challenges in preparing 2-Fluoro-6-trifluoromethylsulfanylpyrazine, and how can regioselectivity be controlled?
The synthesis of this compound involves challenges such as achieving precise regioselectivity during fluorination and trifluoromethylsulfanyl group installation. Fluorine’s strong electron-withdrawing nature can influence reactivity at adjacent positions, requiring careful optimization of reaction conditions (e.g., temperature, catalysts). For example, nucleophilic aromatic substitution (SNAr) at the pyrazine ring may compete with side reactions due to steric hindrance from the trifluoromethylsulfanyl group. Computational modeling (e.g., density functional theory, DFT) can predict reactive sites, while experimental validation through intermediates like halogenated precursors can help verify regiochemical outcomes .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- 19F NMR : Critical for confirming fluorine substitution patterns and detecting impurities.
- 1H NMR : Helps identify coupling constants between aromatic protons and fluorine atoms.
- Mass Spectrometry (HRMS) : Validates molecular weight and isotopic patterns (e.g., trifluoromethyl groups).
- IR Spectroscopy : Detects functional groups like C-F (1000–1400 cm⁻¹) and C-S (600–800 cm⁻¹). Cross-referencing with X-ray crystallography (if crystalline) resolves structural ambiguities, particularly for verifying the trifluoromethylsulfanyl group’s orientation .
Q. What are the primary applications of this compound in medicinal chemistry research?
The pyrazine scaffold is a common pharmacophore in kinase inhibitors and antimicrobial agents. The trifluoromethylsulfanyl group enhances lipophilicity and metabolic stability, making the compound a candidate for:
- Targeted drug discovery : Screening against enzymes like cytochrome P450 or bacterial dihydrofolate reductase.
- Structure-activity relationship (SAR) studies : Modifications at the 2-fluoro or 6-trifluoromethylsulfanyl positions to optimize potency and selectivity .
Advanced Research Questions
Q. How can computational chemistry predict reactivity patterns of this compound in nucleophilic substitution reactions?
Quantum mechanical calculations (e.g., DFT) model transition states and activation energies for reactions like SNAr. For example:
- Electrostatic potential maps identify electron-deficient aromatic carbons susceptible to nucleophilic attack.
- Solvent effects : Simulate polar aprotic solvents (e.g., DMF) to enhance reaction rates. ICReDD’s integrated computational-experimental approach uses reaction path searches to prioritize synthetic routes, reducing trial-and-error experimentation .
Q. What strategies address conflicting biological activity data for this compound in different assay systems?
Discrepancies may arise from assay-specific conditions (e.g., pH, solvent, protein binding). Mitigation strategies include:
- Orthogonal assays : Validate activity using fluorescence polarization, SPR, or enzymatic assays.
- Solubility optimization : Use co-solvents (e.g., DMSO) or prodrug formulations to improve bioavailability.
- Metabolite profiling : LC-MS/MS identifies degradation products or active metabolites that may interfere with results .
Q. How do structural modifications at the trifluoromethylsulfanyl group affect pharmacological properties?
Systematic SAR studies compare analogs with bioisosteric replacements (e.g., -SCF3 vs. -SO2CF3):
Methodological Notes
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
